1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-4-carboxylic acid typically involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indazole-3-carboxylic acid
- Piperidine-4-carboxylic acid
- Indazole derivatives
Uniqueness
1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-4-carboxylic acid is unique due to its specific structure, which combines the indazole and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
1-(1-methylindazole-3-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H17N3O3/c1-17-12-5-3-2-4-11(12)13(16-17)14(19)18-8-6-10(7-9-18)15(20)21/h2-5,10H,6-9H2,1H3,(H,20,21) |
InChI Key |
PCMLTINRXXSRQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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